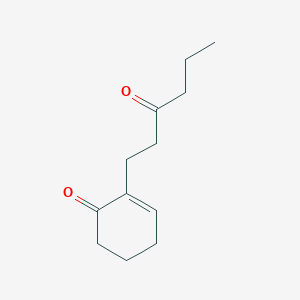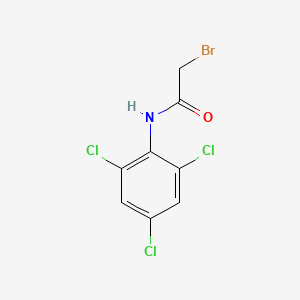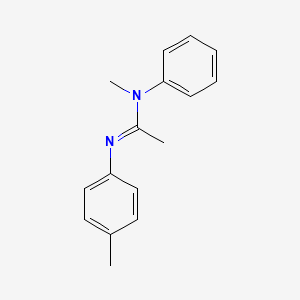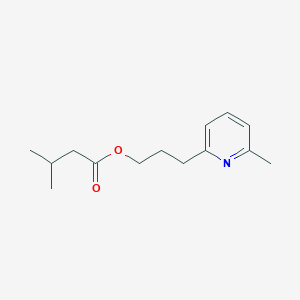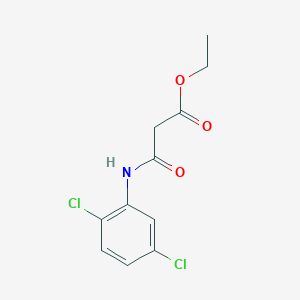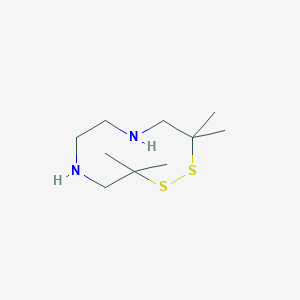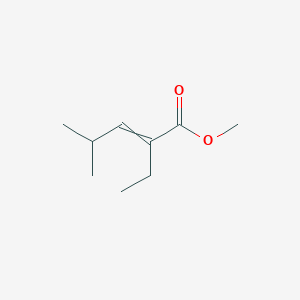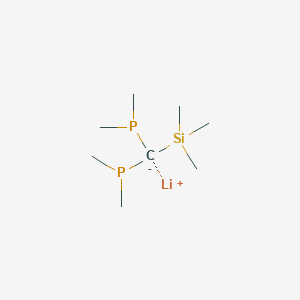
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group substituted with dimethylphosphanyl and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide typically involves the reaction of a suitable precursor, such as a trimethylsilyl-substituted methanide, with a lithium reagent. One common method is the deprotonation of bis(trimethylsilyl)methane using n-butyllithium. The reaction can be performed in situ and the resulting compound can be purified by sublimation or distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or groups through metathesis reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and other electrophiles. Typical reaction conditions involve aprotic solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of organometallic compounds.
科学研究应用
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organometallic compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems that involve phosphorus-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide involves the interaction of the lithium atom with various electrophiles. The compound acts as a nucleophile, attacking electrophilic centers and forming new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different substituents.
Sodium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with sodium instead of lithium.
Potassium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with potassium instead of lithium.
Uniqueness
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide is unique due to the presence of both dimethylphosphanyl and trimethylsilyl groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it a valuable reagent in various chemical transformations and applications.
属性
CAS 编号 |
102493-28-7 |
|---|---|
分子式 |
C8H21LiP2Si |
分子量 |
214.3 g/mol |
IUPAC 名称 |
lithium;[dimethylphosphanyl(trimethylsilyl)methyl]-dimethylphosphane |
InChI |
InChI=1S/C8H21P2Si.Li/c1-9(2)8(10(3)4)11(5,6)7;/h1-7H3;/q-1;+1 |
InChI 键 |
PYDAHWSUPYHVIX-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)[C-](P(C)C)P(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
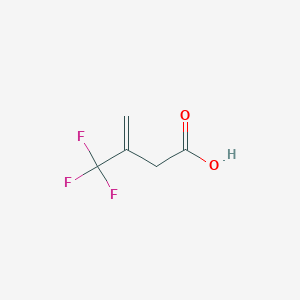
![3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one](/img/structure/B14343782.png)
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
